
(2-Aminophenyl)(2-hydroxyphenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenylisothiocyanate, also known as isothiocyanatobenzene, is a chemical compound with the molecular formula C7H5NS. It is a colorless liquid with a pungent odor and is primarily used as a reagent in various chemical analyses. Phenylisothiocyanate is known for its role in the Edman degradation process, which is used for sequencing amino acids in peptides .
准备方法
Synthetic Routes and Reaction Conditions: Phenylisothiocyanate can be synthesized through several methods:
Reaction of Aniline with Carbon Disulfide and Ammonia: Aniline reacts with carbon disulfide and concentrated ammonia to form the ammonium dithiocarbamate salt of aniline.
Sandmeyer Reaction: Aniline is reacted with sodium nitrite and copper (I) thiocyanate to produce phenylisothiocyanate.
Ball Milling Method: Anilines are transformed into isothiocyanates using potassium hydroxide under ball milling conditions in the presence of carbon disulfide.
Industrial Production Methods: Industrial production of phenylisothiocyanate often involves the reaction of aniline with carbon disulfide and ammonia, followed by oxidation with lead (II) nitrate. This method is preferred due to its efficiency and scalability .
化学反应分析
Phenylisothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It reacts with amines to form thioureas.
Cyclization Reactions: In the presence of suitable reagents, phenylisothiocyanate can undergo cyclization to form heterocyclic compounds.
Addition Reactions: It can react with nucleophiles such as alcohols and thiols to form corresponding adducts.
Common Reagents and Conditions:
Amines: Used in substitution reactions to form thioureas.
Alcohols and Thiols: Used in addition reactions to form adducts.
Cyclization Reagents: Various reagents can induce cyclization to form heterocyclic compounds.
Major Products Formed:
Thioureas: Formed from the reaction with amines.
Heterocyclic Compounds: Formed through cyclization reactions.
Adducts: Formed from addition reactions with nucleophiles.
科学研究应用
Phenylisothiocyanate has a wide range of applications in scientific research:
作用机制
Phenylisothiocyanate exerts its effects through the formation of covalent bonds with nucleophilic sites in proteins and enzymes. This modification can alter the function of these biomolecules, leading to various biological effects. For example, in the Edman degradation process, phenylisothiocyanate reacts with the N-terminal amino acid of a peptide to form a phenylthiocarbamoyl derivative, which can then be cleaved and identified .
相似化合物的比较
Phenylisothiocyanate is part of the isothiocyanate family, which includes several similar compounds:
Phenethyl Isothiocyanate: Known for its anticancer properties and found in cruciferous vegetables.
Sulforaphane: Another isothiocyanate with potent anticancer and antioxidant properties.
Allyl Isothiocyanate: Found in mustard and horseradish, known for its antimicrobial properties.
Uniqueness of Phenylisothiocyanate: Phenylisothiocyanate is unique due to its specific use in the Edman degradation process, which is a critical technique for protein sequencing. Its ability to form stable derivatives with amino acids makes it indispensable in biochemical research .
属性
IUPAC Name |
(2-aminophenyl)-(2-hydroxyphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c14-11-7-3-1-5-9(11)13(16)10-6-2-4-8-12(10)15/h1-8,15H,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKFGNLMLHVIDC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=CC=C2O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40561983 |
Source


|
| Record name | (2-Aminophenyl)(2-hydroxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40561983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13134-93-5 |
Source


|
| Record name | (2-Aminophenyl)(2-hydroxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40561983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(2-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B79549.png)

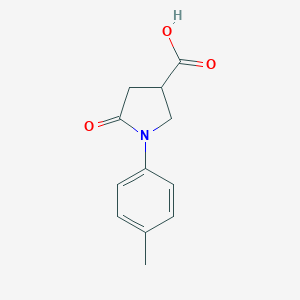
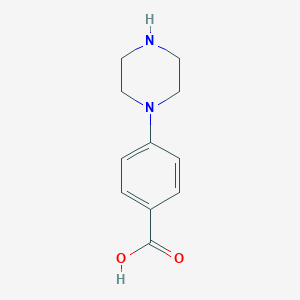
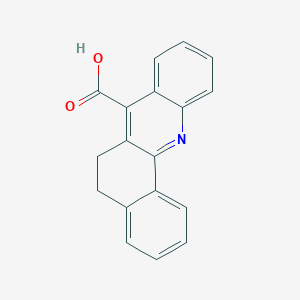
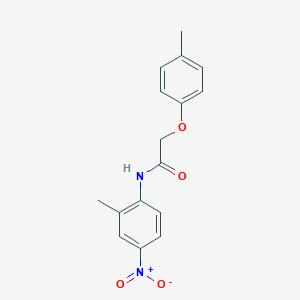
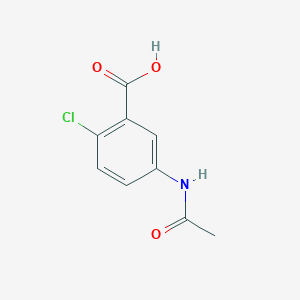
![5-[(2-Hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B79560.png)
![1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B79561.png)
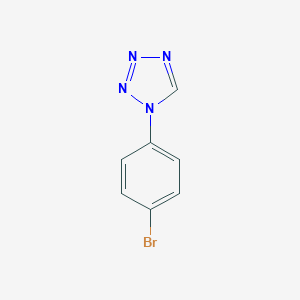
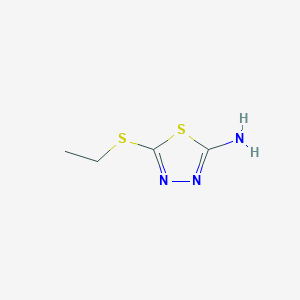
![2-[2-(Diethylcarbamoyl)phenyl]benzoic acid](/img/structure/B79567.png)
![Pentane, 1,1'-[ethylidenebis(oxy)]bis-](/img/structure/B79568.png)
